molecular formula C14H8N2O6 B11549662 (6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

Cat. No.: B11549662
M. Wt: 300.22 g/mol
InChI Key: NZFZKMVXWPQWCN-UHFFFAOYSA-N
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Description

(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid: is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor isoquinoline compound, followed by oxidation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

    Ethyl acetoacetate: A compound with a similar acetoacetate moiety but lacking the nitro and isoquinoline groups.

    Acetylacetone: Another diketone compound with similar reactivity but a simpler structure.

Uniqueness: The presence of the nitro group and the isoquinoline moiety in (6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid provides unique chemical reactivity and biological activity, distinguishing it from simpler compounds like ethyl acetoacetate and acetylacetone.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

2-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C14H8N2O6/c17-11(18)6-15-13(19)8-3-1-2-7-10(16(21)22)5-4-9(12(7)8)14(15)20/h1-5H,6H2,(H,17,18)

InChI Key

NZFZKMVXWPQWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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